Bienvenue dans la boutique en ligne BenchChem!

CAY10677

Protein Prenylation Icmt Enzyme Inhibition

CAY10677 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), the enzyme catalyzing the final step in the post-translational protein prenylation cascade—a process implicated in oncogenic cell growth control. The compound was developed as a structural analog of the first-generation Icmt inhibitor cysmethynil (Item No.

Molecular Formula C25H37N5
Molecular Weight 407.6 g/mol
Cat. No. B593008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10677
SynonymsIcmt Inhibitor 15
Molecular FormulaC25H37N5
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CN=C(N=C3)N)CN(CC)CC
InChIInChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-19-22(18-29(5-2)6-3)23-15-20(12-13-24(23)30)21-16-27-25(26)28-17-21/h12-13,15-17,19H,4-11,14,18H2,1-3H3,(H2,26,27,28)
InChIKeyHKAUEDVXIIXVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10677 Icmt Inhibitor Procurement Overview: A Cysmethynil Analog with Documented Potency Improvements


CAY10677 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), the enzyme catalyzing the final step in the post-translational protein prenylation cascade—a process implicated in oncogenic cell growth control . The compound was developed as a structural analog of the first-generation Icmt inhibitor cysmethynil (Item No. 14745), with the explicit design goal of improving solubility and cell permeability while maintaining or enhancing target engagement . CAY10677 is supplied as a crystalline solid with purity ≥98% and formulated solubility in DMSO (25 mg/mL), DMF (16 mg/mL), and ethanol (20 mg/mL) [1].

Why Generic Icmt Inhibitors Cannot Substitute for CAY10677 in Antiproliferative Assays


Icmt inhibitors constitute a structurally heterogeneous class with widely varying cellular antiproliferative potency that does not correlate linearly with biochemical IC50 values. The parent compound cysmethynil, despite an enzymatic IC50 of 2.4 μM, exhibits weak cellular activity with antiproliferative IC50 values ranging from approximately 17 to 27 μM across cancer cell lines . Other Icmt inhibitors such as J1-1 (biochemical IC50 1.0 μM), POP-3MB (2.5 μM), and ICMT-IN-53 (0.96 μM) also display substantially weaker or uncharacterized cellular efficacy [1]. CAY10677 was specifically optimized to overcome the cell permeability and solubility limitations that constrain the functional utility of these earlier inhibitors, making direct substitution without assay revalidation inadvisable .

CAY10677 Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Icmt Inhibitor Procurement


Biochemical Icmt Inhibition: 2.8-Fold Greater Enzymatic Potency than Parent Compound Cysmethynil

In direct biochemical assays measuring Icmt enzymatic activity, CAY10677 (0.86 μM) exhibits 2.8-fold greater inhibitory potency than the parent compound cysmethynil (2.4 μM) . This improvement in target engagement at the molecular level establishes the compound's enhanced suitability for studies requiring robust Icmt inhibition at lower concentrations.

Protein Prenylation Icmt Enzyme Inhibition

Antiproliferative Activity in Human Breast Cancer MDA-MB-231 Cells: 10.4-Fold Improvement Over Cysmethynil

In the triple-negative human breast cancer cell line MDA-MB-231, CAY10677 demonstrates antiproliferative activity with an IC50 of 2.63 μM, representing a 10.4-fold improvement over the parent compound cysmethynil (IC50 = 27.4 μM) tested under comparable conditions . This substantial gain in cellular efficacy cannot be attributed solely to the 2.8-fold biochemical potency improvement, indicating that enhanced solubility and cell permeability contribute meaningfully to the observed functional advantage.

Breast Cancer MDA-MB-231 Antiproliferative

Antiproliferative Activity in Human Prostate Cancer PC3 Cells: 9.9-Fold Improvement Over Cysmethynil

In androgen-independent human prostate cancer PC3 cells, CAY10677 exhibits antiproliferative activity with an IC50 of 2.55 μM, representing a 9.9-fold improvement over cysmethynil (IC50 = 25.2 μM) . The consistency of the cellular potency advantage across two distinct cancer cell lineages (breast and prostate) suggests that the enhanced efficacy profile is not cell-type specific but rather reflects the compound's improved physicochemical and pharmacological properties.

Prostate Cancer PC3 Antiproliferative

Cellular Potency Benchmarking Against Alternative Icmt Inhibitors: CAY10677 Outperforms ICMT-IN-53

When benchmarked against structurally distinct Icmt inhibitors with reported cellular antiproliferative data, CAY10677 demonstrates superior potency. ICMT-IN-53 (compound 12), another Icmt inhibitor with comparable biochemical activity (IC50 = 0.96 μM) and reported PAMPA permeability, exhibits cellular IC50 values of 5.14 μM in MDA-MB-231 cells and 5.88 μM in PC3 cells [1]. CAY10677 outperforms ICMT-IN-53 by 2.0-fold and 2.3-fold in these respective cell lines, positioning it as the more potent option among commercially available Icmt inhibitors with published cellular efficacy data.

Icmt Inhibitors Cellular Potency Benchmarking

Physicochemical Optimization: Documented Solubility and Cell Permeability Enhancements Over Cysmethynil

CAY10677 was specifically developed as a cysmethynil analog to address solubility and cell permeability limitations of the parent compound . The compound demonstrates good PAMPA (Parallel Artificial Membrane Permeability Assay) permeability, an established in vitro predictor of passive transcellular absorption . Its formulated solubility reaches 25 mg/mL in DMSO and 20 mg/mL in ethanol . While explicit comparative PAMPA data for cysmethynil are not publicly available, the nearly 10-fold improvement in cellular antiproliferative activity relative to cysmethynil—substantially exceeding the 2.8-fold biochemical potency gain—provides functional evidence that these physicochemical enhancements translate to improved cellular access and target engagement.

Drug-like Properties PAMPA Permeability Solubility

CAY10677 Optimal Research and Procurement Application Scenarios


Cellular Antiproliferative Studies in Breast and Prostate Cancer Models

Researchers studying protein prenylation-dependent oncogenic signaling in triple-negative breast cancer (MDA-MB-231) or androgen-independent prostate cancer (PC3) models should prioritize CAY10677 over cysmethynil. With documented cellular IC50 values of 2.63 μM and 2.55 μM respectively—representing ~10-fold improvements over the parent compound—CAY10677 enables robust antiproliferative effects at concentrations that minimize vehicle toxicity and off-target confounding . This potency advantage is particularly critical for combination studies where additive or synergistic effects with other agents are being evaluated.

Icmt Target Engagement Studies Requiring Improved Cellular Access

For mechanistic investigations of Icmt inhibition where cellular target engagement is the primary endpoint (e.g., assessment of Ras membrane localization, analysis of prenylation-dependent protein trafficking, or evaluation of downstream signaling pathway modulation), CAY10677 offers a demonstrable advantage. The compound's 2.8-fold improvement in biochemical IC50 (0.86 μM vs. 2.4 μM for cysmethynil) combined with documented PAMPA permeability and enhanced solubility ensures that observed biological effects can be confidently attributed to Icmt inhibition rather than to inadequate cellular compound exposure .

Comparative Inhibitor Benchmarking in Icmt-Targeted Drug Discovery Programs

In medicinal chemistry and drug discovery campaigns focused on Icmt as an oncology target, CAY10677 serves as an optimal reference standard for benchmarking novel chemical series. With published biochemical IC50 (0.86 μM) and cellular antiproliferative data in two widely used cancer cell lines (MDA-MB-231 and PC3), CAY10677 provides a well-characterized performance baseline against which new analogs can be quantitatively compared . Its superior cellular potency relative to both the parent cysmethynil and alternative inhibitors such as ICMT-IN-53 (2.0-2.3× improvement) establishes a meaningful efficacy threshold for hit-to-lead and lead optimization programs [1].

Protein Prenylation Research Requiring Consistent In Vitro Performance

CAY10677 is indicated for reproducible in vitro studies of the protein prenylation pathway where compound consistency and reliable dose-response relationships are essential. The compound's defined purity (≥98%), crystalline solid formulation, and characterized solubility profile (25 mg/mL in DMSO, 20 mg/mL in ethanol) support accurate preparation of stock solutions and serial dilutions, reducing experimental variability attributable to compound handling . This is particularly relevant for long-term studies, multi-investigator collaborative projects, or experiments requiring comparison of results across independent laboratory sites.

Quote Request

Request a Quote for CAY10677

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.